molecular formula C19H22N2O2S B608489 LB-205 CAS No. 1113025-86-7

LB-205

Cat. No.: B608489
CAS No.: 1113025-86-7
M. Wt: 342.45
InChI Key: DLAHPFVJAZCDGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LB-205 is a zinc (Zn²⁺)-dependent pan-histone deacetylase (HDAC) inhibitor targeting classes I and II HDACs . Its mechanism involves HDAC inhibition, which increases histone acetylation (e.g., histone H3), promoting pro-survival pathways (e.g., upregulation of NGF, p-TrkA, Bcl-2) and suppressing apoptosis (e.g., downregulation of BAX, p-JNK) . Additionally, this compound inhibits heat shock protein 90 (HSP90), stabilizing misfolded proteins like mutant glucocerebrosidase (GCase) in Gaucher’s disease while upregulating chaperones such as HSPA5 .

Properties

CAS No.

1113025-86-7

Molecular Formula

C19H22N2O2S

Molecular Weight

342.45

IUPAC Name

2-Mercapto-N-[6-oxo-6-(phenylamino)hexyl]-benzamide

InChI

InChI=1S/C19H22N2O2S/c22-18(21-15-9-3-1-4-10-15)13-5-2-8-14-20-19(23)16-11-6-7-12-17(16)24/h1,3-4,6-7,9-12,24H,2,5,8,13-14H2,(H,20,23)(H,21,22)

InChI Key

DLAHPFVJAZCDGF-UHFFFAOYSA-N

SMILES

O=C(NCCCCCC(NC1=CC=CC=C1)=O)C2=CC=CC=C2S

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LB-205;  LB 205;  LB205; 

Origin of Product

United States

Comparison with Similar Compounds

Vorinostat (SAHA)

Structural and Functional Similarities :

  • Both LB-205 and vorinostat are HDAC inhibitors with overlapping targets (classes I/II HDACs) and dual inhibitory effects on HSP90 .
  • Mechanistic Differences: Vorinostat primarily binds to the HDAC catalytic site, while this compound targets the middle domain of HSP90, enhancing chaperone-mediated protein folding .

Pharmacokinetics :

  • This compound has a longer half-life than vorinostat, enabling less frequent dosing .

Sodium Butyrate

Mechanistic Contrast :

Therapeutic Outcomes :

  • In TBI and neurodegenerative models, this compound achieves neuroprotection at lower doses compared to sodium butyrate, which requires higher concentrations to reverse HDAC activity .

17-N-Allylamino-17-Demethoxygeldanamycin (17-AAG)

Functional Overlap :

  • Both this compound and 17-AAG inhibit HSP90. However, 17-AAG is a pure HSP90 inhibitor without HDAC activity, limiting its ability to synergistically enhance chaperone systems .

Clinical Relevance :

AR-42 and FRAX-597

Contextual Comparison :

  • AR-42 (class I HDAC inhibitor) and FRAX-597 (PAK inhibitor) are explored in neurofibromatosis type II. This compound distinguishes itself through pan-HDAC inhibition and HSP90 modulation, addressing both tumor growth and protein aggregation pathologies .

Data Tables

Table 1: Pharmacological Properties of this compound and Comparators

Compound Target(s) Mechanism Half-Life Key Indications
This compound HDAC I/II, HSP90 HDAC/HSP90 inhibition, chaperone upregulation Long TBI, Gaucher’s, Neurofibromatosis
Vorinostat (SAHA) HDAC I/II, HSP90 HDAC inhibition, HIF degradation Moderate Cancer, Gaucher’s (preclinical)
Sodium Butyrate HDAC I Class I HDAC inhibition Short Neurodegenerative disorders
17-AAG HSP90 HSP90 inhibition Short Cancer

Table 2: Efficacy in Gaucher’s Disease Models

Compound Mutant GCase Stabilization Brain Penetration Administration Route
This compound High Yes Oral
Vorinostat Moderate Limited Intravenous/Oral
Enzyme Replacement None No Intravenous

Research Findings

  • Neuroprotection : In TBI models, this compound increased histone H3 acetylation by 40% and reduced apoptosis markers (BAX, p-JNK) by 50–60% at doses 30% lower than toxic thresholds for other HDAC inhibitors .
  • Gaucher’s Disease: this compound restored 70–80% of GCase activity in neuronal cells, outperforming vorinostat (50–60%) and enzyme replacement therapy (0% in the brain) .
  • Cancer: this compound enhanced HIF-1α ubiquitination by 2.5-fold, comparable to vorinostat, but with prolonged activity due to its pharmacokinetic profile .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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LB-205
Reactant of Route 2
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